
7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Novel Bioactive Compounds Synthesis : A study focused on synthesizing novel bioactive compounds incorporating the 1,2,4-oxadiazole ring, a structural motif shared with the queried compound. These compounds demonstrated antitumor activity against a range of cell lines, showcasing the potential of such structures in cancer research (Maftei et al., 2013).
Antimicrobial and Antifungal Properties : Another research avenue explored the synthesis of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. These compounds were tested for their antibacterial and antifungal activities, indicating the potential of oxadiazole and quinazoline derivatives in developing new antimicrobial agents (Gupta et al., 2008).
Spectroscopic Characterization and Chemical Analysis
Vibrational Spectroscopic Studies : Detailed vibrational spectroscopic studies on related compounds have been conducted to understand their structural and electronic properties. These studies provide insights into the potential chemotherapeutic applications of compounds containing quinazoline-2,4-dione structures (Sebastian et al., 2015).
Herbicidal Activity Research : The exploration of novel herbicides has led to the synthesis and testing of triketone-containing quinazoline-2,4-dione derivatives. These compounds have shown promise in providing broad-spectrum weed control and excellent crop selectivity, highlighting the agricultural applications of such chemical structures (Wang et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenylpropylamine, which is then reacted with phthalic anhydride to form the second intermediate, 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione. The synthesis pathway involves several key steps, including the synthesis of the starting materials, the formation of the intermediates, and the coupling of the intermediates to form the final product.", "Starting Materials": [ "4-(methylthio)aniline", "2-bromo-3-phenylpropylamine", "2-nitrobenzaldehyde", "hydrazine hydrate", "phthalic anhydride", "potassium carbonate", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenylpropylamine", "a. React 4-(methylthio)aniline with 2-nitrobenzaldehyde in ethanol and acetic acid to form 4-(methylthio)-2-nitrobenzaldehyde", "b. Reduce 4-(methylthio)-2-nitrobenzaldehyde with hydrazine hydrate in ethanol to form 4-(methylthio)-2-hydrazinylbenzaldehyde", "c. React 4-(methylthio)-2-hydrazinylbenzaldehyde with 2-bromo-3-phenylpropylamine in ethanol and sodium hydroxide to form 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenylpropylamine", "Step 2: Synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "a. React 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenylpropylamine with phthalic anhydride and potassium carbonate in refluxing acetic acid to form 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
1359204-31-1 |
Nom du produit |
7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H22N4O3S |
Poids moléculaire |
470.55 |
Nom IUPAC |
7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-34-20-12-9-18(10-13-20)23-28-24(33-29-23)19-11-14-21-22(16-19)27-26(32)30(25(21)31)15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,27,32) |
Clé InChI |
OSFXSGLQUUXXMU-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)
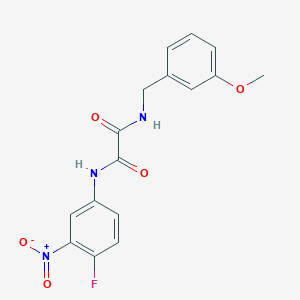

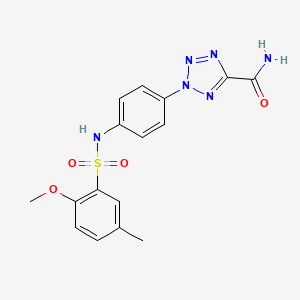

![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)
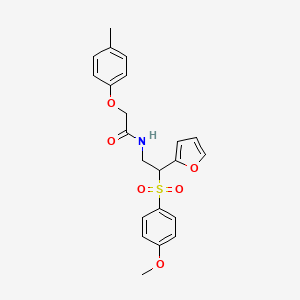
![1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane](/img/structure/B2764238.png)
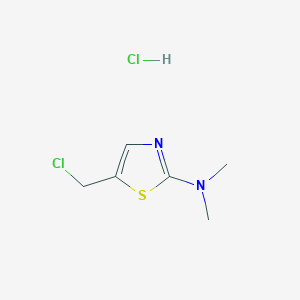

![2,5-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-3-carboxamide](/img/structure/B2764243.png)
![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)
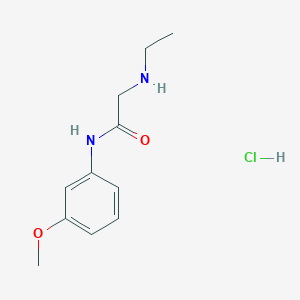
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2764251.png)